molecular formula C13H18 B3314964 3-(2-Isopropylphenyl)-2-methyl-1-propene CAS No. 951890-57-6

3-(2-Isopropylphenyl)-2-methyl-1-propene

Cat. No.: B3314964
CAS No.: 951890-57-6
M. Wt: 174.28 g/mol
InChI Key: DZLOCGZLFORIOL-UHFFFAOYSA-N
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Description

3-(2-Isopropylphenyl)-2-methyl-1-propene is an organic compound characterized by its unique structural features It consists of a propene backbone substituted with a 2-isopropylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropylphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the alkylation of 2-isopropylphenylacetylene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction under milder conditions, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring, using reagents like halogens or sulfonic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., Br2, Cl2), sulfonic acids (e.g., H2SO4)

Major Products

    Oxidation: Alcohols, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or sulfonated derivatives

Scientific Research Applications

3-(2-Isopropylphenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Isopropylphenyl)-2-methyl-1-propene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, its aromatic ring can engage in π-π interactions with other aromatic systems, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropylphenylacetylene
  • 2-Methyl-1-propene
  • 2-Isopropylphenylmethanol

Uniqueness

3-(2-Isopropylphenyl)-2-methyl-1-propene is unique due to the combination of its isopropylphenyl and methyl substituents on the propene backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10(2)9-12-7-5-6-8-13(12)11(3)4/h5-8,11H,1,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOCGZLFORIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222875
Record name 1-(1-Methylethyl)-2-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-57-6
Record name 1-(1-Methylethyl)-2-(2-methyl-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-2-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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